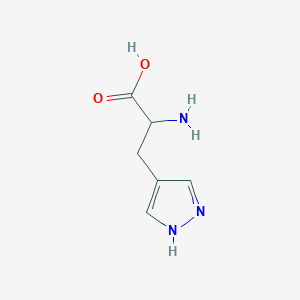
1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid is a synthetic compound with a complex structure that includes a purine base, an ethoxyphosphinic acid group, and a propan-2-yl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid typically involves multiple steps. One common approach is to start with a purine derivative, such as 6-aminopurine, and introduce the propan-2-yl group through a series of alkylation reactions. The ethoxyphosphinic acid group is then attached via a phosphonation reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the ethoxyphosphinic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Explored for its potential as an antiviral or anticancer agent due to its structural similarity to nucleotides.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can mimic natural nucleotides, allowing it to inhibit enzyme activity or interfere with nucleic acid synthesis. This can lead to the disruption of cellular processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid
- [(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid
Uniqueness
[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-ethoxyphosphinic acid is unique due to its specific structural configuration and the presence of the ethoxyphosphinic acid group. This distinguishes it from similar compounds that may have different functional groups or stereochemistry, leading to variations in their chemical behavior and biological activity .
Properties
Molecular Formula |
C11H18N5O4P |
|---|---|
Molecular Weight |
315.27 g/mol |
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C11H18N5O4P/c1-3-20-21(17,18)7-19-8(2)4-16-6-15-9-10(12)13-5-14-11(9)16/h5-6,8H,3-4,7H2,1-2H3,(H,17,18)(H2,12,13,14) |
InChI Key |
RKTDGEHXFPNCDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


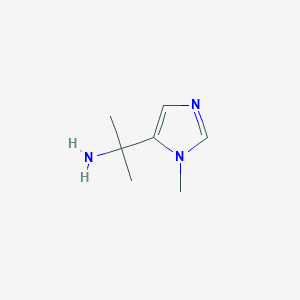
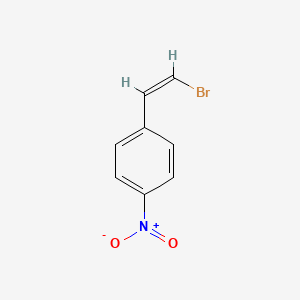

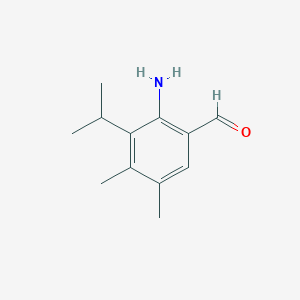
![(NE)-N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B13649391.png)

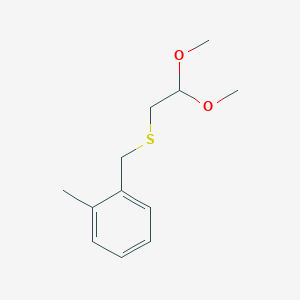
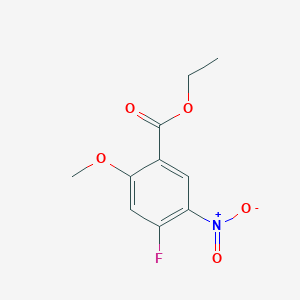

![5-Chlorothiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13649408.png)
![4-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13649418.png)
![3-Chloro-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13649424.png)
![3-Methyl-4-[3-(trifluoromethyl)phenyl]piperidine](/img/structure/B13649432.png)
